molecular formula C20H18O7 B2756925 ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate CAS No. 104150-70-1

ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate

Cat. No.: B2756925
CAS No.: 104150-70-1
M. Wt: 370.357
InChI Key: JSTQOOFVDVEGOK-UHFFFAOYSA-N
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Description

Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system fused with a furan ring, and it has various functional groups, including an acetyloxy group and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, often involving the use of strong acids or bases.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(acetyloxymethyl)furan-2-carboxylate: Similar structure but lacks the chromen ring.

    Ethyl 5-oxymethyl-5,6,7,8-tetrahydroquinoline-2-carboxylate: Contains a quinoline ring instead of a chromen ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(7-acetyloxy-6-ethyl-4-oxochromen-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-4-12-8-13-18(9-17(12)26-11(3)21)25-10-14(19(13)22)15-6-7-16(27-15)20(23)24-5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTQOOFVDVEGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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